molecular formula C15H17NO3S B14600122 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium CAS No. 60264-51-9

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium

Cat. No.: B14600122
CAS No.: 60264-51-9
M. Wt: 291.4 g/mol
InChI Key: DYJSROMWCVMIDQ-UHFFFAOYSA-N
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Description

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium is a chemical compound known for its unique structure and properties. It belongs to the class of pyridinium salts, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium typically involves the following steps:

Chemical Reactions Analysis

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with cellular pathways involved in cancer progression.

    Industry: It is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of 1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium involves:

Comparison with Similar Compounds

1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium can be compared with other pyridinium salts, such as:

Properties

CAS No.

60264-51-9

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

1-oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium

InChI

InChI=1S/C15H17NO3S/c1-11-7-8-12(2)14(13(11)3)10-20(18,19)15-6-4-5-9-16(15)17/h4-9H,10H2,1-3H3

InChI Key

DYJSROMWCVMIDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C)CS(=O)(=O)C2=CC=CC=[N+]2[O-])C

Origin of Product

United States

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